molecular formula C10H15Cl2N5OS B1242129 1-Acetylhydrazine thiophenylformamidine CAS No. 74004-29-8

1-Acetylhydrazine thiophenylformamidine

Cat. No.: B1242129
CAS No.: 74004-29-8
M. Wt: 324.2 g/mol
InChI Key: DLMCZCZKRIENFI-UHFFFAOYSA-N
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Description

1-Acetylhydrazine thiophenylformamidine is a heterocyclic compound characterized by a thiophene ring conjugated with a formamidine group and an acetylated hydrazine moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthesis typically involves coupling reactions between thiophene-derived amines and acetylhydrazine precursors under controlled conditions, as seen in analogous hydrazine-thiazole derivatives .

Properties

CAS No.

74004-29-8

Molecular Formula

C10H15Cl2N5OS

Molecular Weight

324.2 g/mol

IUPAC Name

(N'-phenylcarbamimidoyl) N'-acetamidocarbamimidothioate;dihydrochloride

InChI

InChI=1S/C10H13N5OS.2ClH/c1-7(16)14-15-10(12)17-9(11)13-8-5-3-2-4-6-8;;/h2-6H,1H3,(H2,11,13)(H2,12,15)(H,14,16);2*1H

InChI Key

DLMCZCZKRIENFI-UHFFFAOYSA-N

SMILES

CC(=O)NN=C(N)SC(=NC1=CC=CC=C1)N.Cl.Cl

Isomeric SMILES

CC(=O)N/N=C(\N)/SC(=NC1=CC=CC=C1)N.Cl.Cl

Canonical SMILES

CC(=O)NN=C(N)SC(=NC1=CC=CC=C1)N.Cl.Cl

Synonyms

1-acetylhydrazine thiophenylformamidine
1-acetylhydrazinylthiophene formamidine
1-AHTF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural attributes is summarized below:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Interactions
1-Acetylhydrazine thiophenylformamidine Thiophene + formamidine + acetylhydrazine Acetyl, hydrazine, thiophenyl ~278–300 (estimated) N–H···S, π-π stacking*
2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (Compound 4, ) Thiazole + acetylhydrazine Acetyl, hydrazine, chlorophenyl 323.8 (calculated) Hydrogen bonding, halogen interactions
(E)-1,1-Diphenyl-2-(thiophen-2-ylmethylidene)hydrazine () Thiophene + diphenylhydrazine Hydrazine, thiophenyl, diphenyl 278.36 C–H···π, π-π stacking

*Inferred from analogous thiophenyl hydrazine derivatives.

Key Observations :

  • The formamidine moiety introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological targets compared to simpler hydrazine-thiazole analogs .

Divergences :

  • The use of tetrahydrofuran (THF) as a solvent in phosphazene synthesis () contrasts with polar aprotic solvents (e.g., DMF) often employed for thiazole derivatives .

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